molecular formula C27H43F3O2 B12393161 (Rac)-Dalzanemdor

(Rac)-Dalzanemdor

Cat. No.: B12393161
M. Wt: 456.6 g/mol
InChI Key: BVBRUQYHUXKZMQ-SYSXWNJDSA-N
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Description

It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Dalzanemdor typically involves a multi-step process. One common method starts with the preparation of the key intermediate through a series of reactions, including nucleophilic substitution and cyclization. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The industrial synthesis may also include purification steps such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Dalzanemdor undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different products.

    Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide, typically used in acidic or basic media.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used in aprotic solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Reagents like alkyl halides or sulfonates are used in the presence of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

(Rac)-Dalzanemdor has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: this compound is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases or conditions.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (Rac)-Dalzanemdor involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

(Rac)-Dalzanemdor can be compared with other similar compounds, such as:

    MBQ-167: Both compounds inhibit the activity of GTP-binding proteins, but this compound may have different selectivity and potency profiles.

    MBQ-168: This derivative of MBQ-167 shares similar mechanisms of action but may exhibit distinct pharmacokinetic properties.

    EHop-097: Another related compound that inhibits GTP-binding proteins through a different mechanism, potentially offering complementary therapeutic effects.

The uniqueness of this compound lies in its specific chemical structure and the resulting biological activity, which may offer advantages over other similar compounds in certain applications.

Properties

Molecular Formula

C27H43F3O2

Molecular Weight

456.6 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C27H43F3O2/c1-17(10-13-26(5,32)27(28,29)30)20-8-9-21-19-7-6-18-16-23(2,31)14-15-24(18,3)22(19)11-12-25(20,21)4/h6,17,19-22,31-32H,7-16H2,1-5H3/t17-,19+,20-,21+,22+,23+,24+,25-,26?/m1/s1

InChI Key

BVBRUQYHUXKZMQ-SYSXWNJDSA-N

Isomeric SMILES

C[C@H](CCC(C)(C(F)(F)F)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@](C4)(C)O)C)C

Canonical SMILES

CC(CCC(C)(C(F)(F)F)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)(C)O)C)C

Origin of Product

United States

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